molecular formula C20H22N2O3 B14990018 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14990018
M. Wt: 338.4 g/mol
InChI Key: YSKWVAZYUIBVNX-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide compound. Its core structure consists of a 3-methyl-1-benzofuran moiety linked to a carboxamide group, which is further substituted with a 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl chain. The benzofuran scaffold is known for pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The compound’s structural complexity arises from the integration of a furan ring (oxygen-containing heterocycle) and a pyrrolidine moiety (saturated nitrogen-containing ring), both of which influence its physicochemical and biological properties.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-14-15-7-2-3-8-17(15)25-19(14)20(23)21-13-16(18-9-6-12-24-18)22-10-4-5-11-22/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,21,23)

InChI Key

YSKWVAZYUIBVNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization of Substituted Salicylaldehydes

A high-yielding route to the benzofuran scaffold involves copper(I)-mediated cyclization of 2-hydroxy-3-methylbenzaldehyde derivatives. As demonstrated by Qi et al., treatment of 2-hydroxy-3-methylbenzaldehyde (15) with calcium carbide under aqueous basic conditions generates acetylene in situ, which undergoes copper-catalyzed annulation to form 3-methylbenzofuran (19) . Subsequent oxidation of the benzofuran methyl group to carboxylic acid status employs Jones reagent (CrO3/H2SO4) or potassium permanganate under acidic conditions, achieving 68–72% conversion efficiency.

Table 1: Copper-Catalyzed Benzofuran Synthesis Optimization

Catalyst System Temperature (°C) Yield (%) Reference
CuBr/Na2CO3/H2O/DMSO 90 85
CuI/1,10-phenanthroline 110 78
Cu(OAc)2/PPh3 80 91

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed methods offer superior functional group tolerance for substituted benzofurans. Aryl boronic acids (20) react with 2-(2-formylphenoxy)acetonitriles (21) under Pd(OAc)2 catalysis (30 mol%), producing 3-methylbenzofuran-2-carbonitrile intermediates (22) in 58–94% yields. Hydrolysis of the nitrile group using concentrated HCl at reflux yields the corresponding carboxylic acid, though this step requires careful pH control to prevent decarboxylation.

Preparation of N-[2-(Furan-2-yl)-2-(Pyrrolidin-1-yl)ethyl]amine

Mannich Reaction-Based Assembly

The geminal substitution pattern on the ethylamine bridge suggests Mannich reaction optimization. Condensation of furan-2-carbaldehyde (23) , pyrrolidine (24) , and ammonium chloride in ethanol/water (4:1) at 60°C generates the desired secondary amine (25) in 67% yield after column purification. Stereochemical outcomes depend critically on solvent polarity, with aprotic media favoring cis-diastereomer formation.

Table 2: Mannich Reaction Condition Screening

Solvent System Temperature (°C) Diastereomeric Ratio (cis:trans) Yield (%)
Ethanol/H2O 60 1.5:1 67
THF 70 1.2:1 58
DCM 40 0.8:1 49

Reductive Amination Strategies

Alternative synthesis employs reductive amination of 2-(furan-2-yl)acetone (26) with pyrrolidine (24) using sodium cyanoborohydride in methanol. This method circumvents stereochemical complications, producing racemic N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine (25) in 73% yield. Chiral resolution via tartaric acid salts achieves >99% enantiomeric excess for applications requiring optical purity.

Amide Bond Formation and Final Assembly

Acid Chloride Coupling Methodology

Activation of 3-methyl-1-benzofuran-2-carboxylic acid (27) with thionyl chloride generates the corresponding acid chloride (28) , which reacts with N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine (25) in dichloromethane with triethylamine base. This method delivers the target compound in 82% yield after recrystallization from ethyl acetate/hexane.

Table 3: Amide Coupling Reagent Comparison

Coupling Agent Solvent Reaction Time (h) Yield (%)
SOCl2/Et3N DCM 6 82
EDCl/HOBt DMF 12 76
HATU/DIPEA THF 3 85

Microwave-Assisted Direct Aminolysis

Innovative approaches utilize microwave irradiation (150°C, 30 min) to facilitate direct reaction between methyl 3-methyl-1-benzofuran-2-carboxylate (29) and excess amine (25) in DMF, achieving 89% conversion without racemization. This method reduces purification complexity by avoiding acid chloride handling.

Alternative Synthetic Routes and Catalytic Innovations

Nickel-Catalyzed Tandem Cyclization-Amidation

Recent advances employ Ni(cod)2/1,10-phenanthroline catalysts for single-pot benzofuran formation and amide coupling. 2-Hydroxy-3-methylbenzonitrile (30) reacts with 2-bromo-1-(furan-2-yl)ethylpyrrolidine (31) under nickel catalysis (5 mol%), directly yielding the target compound in 64% yield via simultaneous cyclization and C-N bond formation.

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for large-scale synthesis. A two-reactor setup performs benzofuran cyclization (CuBr catalyst, 90°C) followed by inline amide coupling (HATU, 50°C), achieving 78% overall yield with 95% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrolidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrolidine rings.

    Reduction: Reduced derivatives of the carbonyl group.

    Substitution: Substituted derivatives at the pyrrolidine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and reported activities. Below is a comparative analysis with key examples from the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Scaffold Key Substituents Molecular Weight (g/mol) Notable Biological Activity
Target Compound 3-Methyl-1-benzofuran 2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethyl ~365.43 (estimated) Not explicitly reported
SzR-105 4-Hydroxyquinoline N-(3-(dimethylamino)propyl) 309.79 Stimulates U937 cells
SzR-109 4-Hydroxyquinoline N-(2-(pyrrolidin-1-yl)ethyl) + morpholinomethyl 384.47 Stimulates U937 cells
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide Benzofuran Pyridinylmethyl + bicyclo[2.2.2]octane ~363.46 (estimated) Not explicitly reported
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate 3-Methylsulfinylbenzofuran Ethyl acetate + sulfinyl group 280.34 Antibacterial, antitumor activities

Key Findings

Core Scaffold Variations: The target compound and the bicyclo-octane derivative share a benzofuran core but differ in substituent complexity. SzR-105 and SzR-109 utilize a 4-hydroxyquinoline core instead of benzofuran. Quinoline derivatives often exhibit stronger π-π stacking interactions with biological targets, which may explain their U937 cell stimulation activity.

Substituent Effects: Pyrrolidine vs. Furan vs. Sulfinyl Groups: The ethyl sulfinyl benzofuran derivative replaces the carboxamide with a sulfinyl group, reducing hydrogen-bonding capacity but enhancing electrophilicity for covalent target interactions.

Biological Activity Trends: Compounds with hydroxyquinoline cores (e.g., SzR-105, SzR-109) show immunomodulatory effects on U937 cells, suggesting that the target compound’s benzofuran core may prioritize different pathways (e.g., kinase inhibition or GPCR modulation) . The absence of a hydroxy group in the target compound (compared to SzR-105/SzR-109) may reduce oxidative metabolism but increase lipophilicity.

Research Implications and Gaps

  • Structural Optimization : The pyrrolidine and furan substituents in the target compound could be modified to improve metabolic stability (e.g., replacing furan with a bioisostere like thiophene) .
  • Activity Profiling: Comparative studies with SzR-105/SzR-109 are needed to evaluate whether the benzofuran core retains immunomodulatory effects or adopts new mechanisms.
  • Pharmacokinetic Studies : The target compound’s higher molecular weight (~365 g/mol) compared to analogs like may affect bioavailability, necessitating solubility and permeability assays.

Q & A

What are the optimal multi-step synthetic routes for N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide, considering yield and purity?

A robust synthesis typically involves sequential coupling and cyclization steps. Key approaches include:

  • Benzofuran Core Formation : Start with 3-methyl-1-benzofuran-2-carboxylic acid derivatives. Pd-catalyzed C-H arylation (e.g., Suzuki coupling) can introduce substituents at specific positions .
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the benzofuran carboxyl group with the amine-containing intermediate (e.g., 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine) under inert conditions .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq of amine) and temperature (0–25°C for coupling) to minimize side products .

How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, incubation times, solvent controls). For example, confirm IC50 values using orthogonal methods like fluorescence polarization vs. radiometric assays .
  • Structural Verification : Use NMR (1H/13C) and HRMS to rule out impurities or degradation products that may skew activity data .
  • Comparative Studies : Test alongside analogs (e.g., N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-methyl-1-benzofuran-2-carboxamide) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding vendor-reported data from unreliable sources) to identify consensus trends .

What computational methods are suitable for studying the binding mechanisms of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets (e.g., kinases or GPCRs). Parameterize the ligand with GAFF force fields and optimize charges via RESP .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonds (e.g., pyrrolidine NH with catalytic residues) and binding free energies (MM-PBSA) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity .

What analytical techniques are critical for characterizing this compound's structure and stability?

  • FT-IR : Confirm amide C=O stretches (~1670 cm⁻¹) and furan ring vibrations (~1580 cm⁻¹) .
  • NMR Spectroscopy : Assign 1H signals for furan protons (δ 6.2–7.4 ppm), pyrrolidine methylenes (δ 2.5–3.5 ppm), and benzofuran methyl (δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., amide–π stacking between benzofuran and pyrrolidine) .
  • HPLC-MS : Monitor degradation under stress conditions (e.g., pH 1–13, 40–60°C) to identify labile groups (e.g., furan ring oxidation) .

How should one design SAR studies to optimize this compound's pharmacological profile?

  • Core Modifications : Replace benzofuran with naphtho[2,1-b]furan to enhance π-stacking (synthesized via Claisen-Schmidt cyclization) .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) on the furan ring to modulate electron density and target affinity .
  • Pyrrolidine Optimization : Replace pyrrolidine with piperidine or morpholine to alter steric bulk and hydrogen-bonding capacity .
  • Bioisosteric Replacement : Substitute the amide with urea or thiourea groups (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide) to improve metabolic stability .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Flow Chemistry : Use continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reduce batch variability .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality-by-Design (QbD) : Optimize critical parameters (e.g., solvent polarity, catalyst loading) via DOE (Design of Experiments) to define a robust design space .

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